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molecular formula C8H7NS B016290 1H-Indole-3-thiol CAS No. 480-94-4

1H-Indole-3-thiol

Cat. No. B016290
M. Wt: 149.21 g/mol
InChI Key: LYFRUBQVZGVXPR-UHFFFAOYSA-N
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Patent
US04092328

Procedure details

-- A mixture of 35.0 g (0.5 mole) of propiolic acid, 97 g (0.5 mole) of 3-mercaptoindole and 500 ml of 1N NaOH solution is stirred for 1 hour at 95° C. The solution is cooled and the precipitated solid washed with water and discarded. The filtrate is acidified with 4N HCl and the gummy precipitate extracted with ether. The ether is dried and evaporated and the residue recrystallized from 250 ml of acetonitrile to give 88 g of product, mp 172°-173° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[C:2]#[CH:3].[SH:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][CH:8]=1>[OH-].[Na+]>[NH:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:7]([S:6][CH:3]=[CH:2][C:1]([OH:5])=[O:4])=[CH:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C#C)(=O)O
Name
Quantity
97 g
Type
reactant
Smiles
SC1=CNC2=CC=CC=C12
Name
Quantity
500 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
is stirred for 1 hour at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
WASH
Type
WASH
Details
the precipitated solid washed with water
EXTRACTION
Type
EXTRACTION
Details
the gummy precipitate extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from 250 ml of acetonitrile

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)SC=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 88 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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